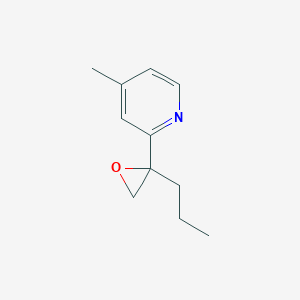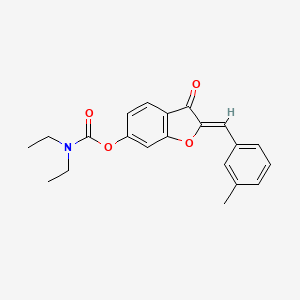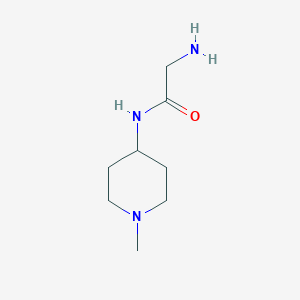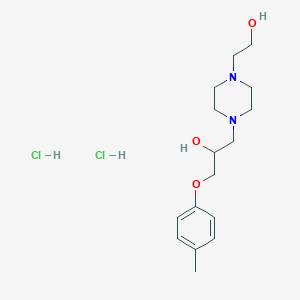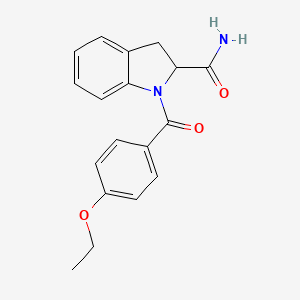
1-(4-Ethoxybenzoyl)indoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole-2-carboxamides are a class of compounds that have been the focus of many researchers in the study of pharmaceutical compounds . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
Indole-2-carboxamides can be synthesized according to the seven positions available for substitution on the indole molecule . Several indoleamide analogues have been rationally designed, synthesized, and evaluated for their antitubercular and antitumor activities .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis
Indole is a crystalline colorless compound with specific odors . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Scientific Research Applications
Hydrolysis by Skin Microsomes and Cytosol
A study by Jewell et al. (2007) explored the hydrolysis of parabens, including 4-hydroxybenzoic acid derivatives, by skin microsomes and cytosol in humans and minipigs. This research is significant for understanding the dermal absorption and metabolism of such compounds, potentially including derivatives like 1-(4-Ethoxybenzoyl)indoline-2-carboxamide.
Conjugate Addition in Organic Synthesis
Jones and Hirst (1989) demonstrated the use of enaminoesters, which react with enones and Michael acceptors, leading to various products, including carboxylic acids upon hydrolysis (Jones & Hirst, 1989). This process may be relevant for the synthesis of complex molecules like 1-(4-Ethoxybenzoyl)indoline-2-carboxamide.
Rhodamine-Based Chemosensors
Roy et al. (2019) developed a rhodamine-based compound for detecting Zn2+ and Al3+ ions, showcasing the use of similar structural frameworks for creating sensitive and selective chemosensors (Roy et al., 2019).
Catalysis in Organic Reactions
Ha et al. (2015) studied the Pd(II)-catalyzed oxidative double cyclization of certain ethynes, which is important in the synthesis of complex organic molecules, possibly including derivatives of 1-(4-Ethoxybenzoyl)indoline-2-carboxamide (Ha et al., 2015).
Antihypertriglyceridemic Agents
Shahwan et al. (2010) synthesized N-(benzoylphenyl)-1H-indole-2-carboxamide derivatives, which were evaluated for their lipid-lowering effects. These findings highlight the therapeutic potential of such compounds in treating hyperlipidemia (Shahwan et al., 2010).
Biaryl Carboxylic Acids in Chemistry
Pi et al. (2018) explored the use of 2-arylbenzoic acids, including compounds structurally similar to 1-(4-Ethoxybenzoyl)indoline-2-carboxamide, for the selective functionalization of indole C-H bonds (Pi et al., 2018).
Histone Deacetylase Inhibitors for Alzheimer's Disease
Lee et al. (2018) developed 5-aroylindolyl-substituted hydroxamic acids as histone deacetylase 6 inhibitors, showing potential in the treatment of Alzheimer's disease. This suggests that derivatives of 1-(4-Ethoxybenzoyl)indoline-2-carboxamide could have applications in neurodegenerative disease treatment (Lee et al., 2018).
Antiallergic Activity of Acidic Derivatives
Wade et al. (1983) studied the antiallergic activity of acidic derivatives of certain heterocyclic compounds. This research may be relevant for derivatives of 1-(4-Ethoxybenzoyl)indoline-2-carboxamide with potential antiallergic properties (Wade et al., 1983).
Novel Indole Ester Production
Sunayana et al. (2005) reported the production of a novel indole ester from 2-aminobenzoate by Rhodobacter sphaeroides, which could be relevant for the biosynthesis of related compounds like 1-(4-Ethoxybenzoyl)indoline-2-carboxamide (Sunayana et al., 2005).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-(4-ethoxybenzoyl)indoline-2-carboxamide, bind with high affinity to multiple receptors . This suggests that 1-(4-Ethoxybenzoyl)indoline-2-carboxamide may interact with various targets in the body.
Mode of Action
It is known that indole derivatives can interact with their targets and cause various biological changes . For instance, some indole derivatives have been found to inhibit the mycobacterial membrane protein large 3 transporter (MmpL3), which is crucial for the survival of Mycobacterium tuberculosis .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-(4-Ethoxybenzoyl)indoline-2-carboxamide may affect multiple biochemical pathways.
Result of Action
It is known that indole derivatives can exhibit various biological activities, suggesting that 1-(4-ethoxybenzoyl)indoline-2-carboxamide may have multiple effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-ethoxybenzoyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-23-14-9-7-12(8-10-14)18(22)20-15-6-4-3-5-13(15)11-16(20)17(19)21/h3-10,16H,2,11H2,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYNCQKGQOHINQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxybenzoyl)indoline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-(Furan-2-yl)isoxazol-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2686010.png)



![2-Chloro-N-[2-(3,3-dimethyl-2H-indol-1-yl)ethyl]acetamide](/img/structure/B2686015.png)
![benzyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B2686018.png)


